![molecular formula C27H31N3O10S B1667260 Amsacrine gluconate CAS No. 80277-07-2](/img/structure/B1667260.png)
Amsacrine gluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amsacrine gluconate is an aminoacridine derivative with potential antineoplastic activity. Although its mechanism of action is incompletely defined, amsacrine may intercalate into DNA and inhibit topoisomerase II, resulting in DNA double-strand breaks, arrest of the S/G2 phase of the cell cycle, and cell death.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Mechanism of Action
Amsacrine gluconate functions as a potent inhibitor of DNA topoisomerase II, an essential enzyme involved in DNA replication and repair. By intercalating into DNA, it induces double-stranded breaks, particularly affecting rapidly dividing cells during the S phase of the cell cycle. This mechanism contributes to its cytotoxic effects against cancer cells, making it a valuable agent in chemotherapy regimens .
Formulation and Administration
this compound is typically administered intravenously. The formulation is designed to enhance solubility and bioavailability compared to other forms of amsacrine. Clinical studies have demonstrated that intravenous administration allows for better absorption and therapeutic efficacy, especially in patients with refractory leukemia .
Clinical Applications
Treatment of Leukemia
this compound has been specifically utilized in treating acute adult leukemia that does not respond adequately to other treatments. In a Phase II study involving 26 adults with refractory leukemia, the drug resulted in two complete remissions and two partial remissions, indicating its potential effectiveness in difficult-to-treat cases .
Combination Chemotherapy
The compound is often used in combination with other antineoplastic agents such as cytarabine and vincristine. This combination therapy approach aims to enhance overall treatment efficacy and improve patient outcomes by targeting cancer cells through multiple mechanisms .
Case Study 1: Efficacy in Refractory Leukemia
A clinical trial involving 26 patients treated with this compound revealed promising results. Out of the participants, two achieved complete remission while two others experienced partial remission . This study underscores the potential role of this compound as a viable option for patients with limited treatment options.
Case Study 2: Toxicity Profile
In another study focusing on the safety profile of this compound, patients experienced common side effects associated with chemotherapy, including nausea, vomiting, and myelosuppression. However, the incidence of severe cardiotoxicity was reported at approximately 1%, indicating a manageable risk profile when monitored appropriately .
Data Summary
Aspect | Details |
---|---|
Mechanism of Action | Inhibits topoisomerase II; induces DNA double-stranded breaks |
Administration Route | Intravenous |
Primary Use | Treatment of refractory acute leukemia |
Clinical Trial Results | 2 complete remissions; 2 partial remissions in a study of 26 patients |
Common Side Effects | Nausea, vomiting, myelosuppression; low incidence of cardiotoxicity |
Eigenschaften
CAS-Nummer |
80277-07-2 |
---|---|
Molekularformel |
C27H31N3O10S |
Molekulargewicht |
589.6 g/mol |
IUPAC-Name |
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C21H19N3O3S.C6H12O7/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-13,24H,1-2H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
InChI-Schlüssel |
XXNAQBNJPZNRSZ-IFWQJVLJSA-N |
SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Isomerische SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amsacrine gluconate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.